molecular formula C20H15FN2O2S B2756822 3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-34-3

3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2756822
CAS RN: 1105238-34-3
M. Wt: 366.41
InChI Key: KXTPSODNLCWRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific research community. It is a thieno[3,2-d]pyrimidine derivative and a potent inhibitor of protein kinase CK2, which has been linked to various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Chemical Characterization

Thienopyrimidines, including variants similar to the specified compound, are synthesized through various methods, such as microwave-assisted synthesis and catalytic reactions. These methods aim to produce derivatives with potential pharmacological activities. For instance, microwave-assisted synthesis has been utilized to create fluorinated coumarin–pyrimidine hybrids showing significant anticancer activities (Hosamani et al., 2015). Similarly, a green synthetic approach reported the production of thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and environmental friendliness (Shi et al., 2018).

Biological Activities and Applications

Anticancer Properties : Compounds related to thienopyrimidines have been explored for their anticancer activities. For example, fluorinated coumarin–pyrimidine hybrids have shown potent activity against human cancer cell lines, indicating the potential of thienopyrimidine derivatives in cancer therapy (Hosamani et al., 2015).

Antimicrobial and Antifungal Effects : New thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Kahveci et al., 2020). This highlights the versatility of thienopyrimidine derivatives in addressing various microbial infections.

Inhibition of Enzymatic Activities : Thienopyrimidine derivatives have been identified as inhibitors of specific enzymes, such as ROCK inhibitors, which play a crucial role in cell morphology and migration (Miao et al., 2020). This suggests potential applications in the development of drugs targeting diseases associated with these enzymes.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTPSODNLCWRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.